molecular formula C16H11Cl2F3O B1327769 2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone CAS No. 898749-86-5

2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone

Cat. No.: B1327769
CAS No.: 898749-86-5
M. Wt: 347.2 g/mol
InChI Key: PMFUIGHJIMRBGT-UHFFFAOYSA-N
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Description

2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone is an organic compound that features both dichlorophenyl and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and 2-(trifluoromethyl)benzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2,6-dichlorobenzaldehyde undergoes a nucleophilic substitution reaction with 2-(trifluoromethyl)benzyl bromide, leading to the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

    Pathways: It can modulate various biochemical pathways, resulting in effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2',6'-dichloro-3-(2-trifluoromethylphenyl)propiophenone can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2,6-dichlorophenyl)-2-methylpropan-1-one and 1-(2,6-dichlorophenyl)-3-phenylpropan-1-one share structural similarities.

    Uniqueness: The presence of both dichlorophenyl and trifluoromethylphenyl groups in this compound imparts unique chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2F3O/c17-12-6-3-7-13(18)15(12)14(22)9-8-10-4-1-2-5-11(10)16(19,20)21/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFUIGHJIMRBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644930
Record name 1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-86-5
Record name 1-Propanone, 1-(2,6-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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